Dipotassium 5-tert-butylisophthalate
Description
Dipotassium 5-tert-butylisophthalate (hypothetical structure) is a dipotassium salt derived from 5-tert-butylisophthalic acid. This article compares its hypothetical properties with structurally related compounds, leveraging available data from diverse sources.
Properties
CAS No. |
15968-02-2 |
|---|---|
Molecular Formula |
C12H12K2O4 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
dipotassium;5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
WSEOCKWZDYMTPH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Other CAS No. |
15968-02-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dipotassium Phosphate (K₂HPO₄)
Structural and Functional Differences :
- Functional Group : Phosphate (PO₄³⁻) vs. carboxylate (isophthalate).
- Applications : Dipotassium phosphate acts as a pH-neutral counter-ion in radiopharmaceutical synthesis, minimizing decomposition of base-sensitive precursors . In contrast, dipotassium 5-tert-butylisophthalate’s bulky tert-butyl group may enhance solubility in organic solvents, making it suitable for specialized coordination chemistry or polymer stabilization.
Dipotassium Hexafluorotitanate (K₂TiF₆)
Structural and Industrial Relevance :
- Composition: Inorganic fluorotitanate salt vs. organic carboxylate.
- Uses : K₂TiF₆ is utilized in metallurgy and glass manufacturing . This compound, being organic, is more likely to serve in catalysis or as a ligand in metal-organic frameworks (MOFs).
- Safety : K₂TiF₆ is classified as corrosive (GHS05) and harmful (GHS07) , whereas organic dipotassium salts typically pose lower acute toxicity but may require dust-control measures.
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (C₁₀H₆K₂O₈S₂)
Substituent Effects :
- Functional Groups : Sulfonate (-SO₃⁻) and hydroxyl (-OH) groups vs. carboxylate (-COO⁻) and tert-butyl.
- Applications : The disulphonate derivative is restricted to R&D applications (e.g., dye intermediates) due to its complex aromatic structure . The tert-butyl group in this compound could improve thermal stability, making it viable for high-temperature processes.
- Solubility : Sulfonates are highly water-soluble, whereas the tert-butyl group may reduce aqueous solubility, favoring organic media.
Di-tert-Butyl 5-Aminoisophthalate (C₁₆H₂₃NO₄)
Ester vs. Salt Comparison :
- Structure : Ester derivative (neutral molecule) vs. ionic dipotassium salt.
- Physical Properties : The ester has a higher boiling point (415°C predicted) and density (1.1 g/cm³) compared to the likely lower melting point and higher hydrophilicity of the dipotassium salt .
- Reactivity: The amino group in the ester enables nucleophilic reactions, whereas the dipotassium salt’s carboxylate groups may participate in ionic interactions or coordination chemistry.
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
- Synthetic Utility : Dipotassium salts are preferred in reactions requiring mild pH conditions, as seen with dipotassium phosphate in PET labeling . The tert-butyl variant may optimize reactions sensitive to steric effects.
- Safety and Handling : While dipotassium salts are generally low-risk, fluorinated or sulfonated derivatives (e.g., K₂TiF₆) require stringent safety protocols .
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